2-Chloro-2,3-dihydro-1H-indene
Overview
Description
2-Chloro-2,3-dihydro-1H-indene, also known as 2-chloroindane, is a derivative of indane . Indane is a colorless liquid hydrocarbon and a petrochemical, a bicyclic compound .
Molecular Structure Analysis
The molecular formula of this compound is C9H9Cl . The InChI code for the compound is 1S/C9H9Cl/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2 .Physical and Chemical Properties Analysis
This compound is a solid or semi-solid or lump or liquid . It has a molecular weight of 152.62 . The compound should be stored in an inert atmosphere, under -20C .Scientific Research Applications
Novel Synthesis Methods
- A novel synthesis method for 2,3-dihydro-1,3-methano-1H-indene, a related compound, has been developed using bicyclo[2.1.1]hex-2-ene and chloro-substituted α-pyrones (Christl & Cohrs, 2015).
Structural and Vibrational Studies
- A detailed study on the molecular structure and vibrational characteristics of 2,3-dihydro-1H-indene and its derivatives has been conducted using density functional theory calculations (Prasad et al., 2010).
Absolute Configuration Analysis
- The absolute configuration of a chiral serotonin uptake inhibitor derived from 2,3-dihydro-1H-indene has been determined using circular dichroism spectroscopy (Michals & Smith, 1993).
Molecular Conformation Studies
- Research on the molecular conformation of 2,3-dihydro-1H-indene derivatives, such as N-(4-Chlorophenyl)-N′-{4-[(Z)-hydroxy(1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl}urea, has been conducted, highlighting intramolecular hydrogen bonding (Celik et al., 2018).
Synthetic Methodologies
- Innovative methods for synthesizing 2,3-dihydro-1H-inden-1-one derivatives through decarbonylative cycloaddition have been explored, demonstrating the versatility of 2,3-dihydro-1H-indene compounds in synthetic chemistry (Hu et al., 2022).
Ultrasound-Assisted Synthesis
- Ultrasound-assisted synthesis techniques have been applied to create 2,3-dihydro-1H-indene derivatives, showcasing an environmentally friendly approach to chemical synthesis (Ghahremanzadeh et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-2,3-dihydro-1H-indene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGLZVBZKXOOSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90513891 | |
Record name | 2-Chloro-2,3-dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90513891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83094-62-6 | |
Record name | 2-Chloro-2,3-dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90513891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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